Cas no 2138165-61-2 (8H-Imidazo[2,1-c][1,4]oxazine-3-methanesulfonamide, 5,6-dihydro-)
![8H-Imidazo[2,1-c][1,4]oxazine-3-methanesulfonamide, 5,6-dihydro- structure](https://ja.kuujia.com/scimg/cas/2138165-61-2x500.png)
8H-Imidazo[2,1-c][1,4]oxazine-3-methanesulfonamide, 5,6-dihydro- 化学的及び物理的性質
名前と識別子
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- 8H-Imidazo[2,1-c][1,4]oxazine-3-methanesulfonamide, 5,6-dihydro-
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- インチ: 1S/C7H11N3O3S/c8-14(11,12)5-6-3-9-7-4-13-2-1-10(6)7/h3H,1-2,4-5H2,(H2,8,11,12)
- InChIKey: LDGKMDMIZMJRKB-UHFFFAOYSA-N
- ほほえんだ: O1CCN2C(CS(N)(=O)=O)=CN=C2C1
8H-Imidazo[2,1-c][1,4]oxazine-3-methanesulfonamide, 5,6-dihydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-680008-0.05g |
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanesulfonamide |
2138165-61-2 | 0.05g |
$1344.0 | 2023-06-03 | ||
Enamine | EN300-680008-1.0g |
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanesulfonamide |
2138165-61-2 | 1g |
$1599.0 | 2023-06-03 | ||
Enamine | EN300-680008-5.0g |
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanesulfonamide |
2138165-61-2 | 5g |
$4641.0 | 2023-06-03 | ||
Enamine | EN300-680008-0.25g |
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanesulfonamide |
2138165-61-2 | 0.25g |
$1472.0 | 2023-06-03 | ||
Enamine | EN300-680008-2.5g |
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanesulfonamide |
2138165-61-2 | 2.5g |
$3136.0 | 2023-06-03 | ||
Enamine | EN300-680008-0.5g |
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanesulfonamide |
2138165-61-2 | 0.5g |
$1536.0 | 2023-06-03 | ||
Enamine | EN300-680008-10.0g |
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanesulfonamide |
2138165-61-2 | 10g |
$6882.0 | 2023-06-03 | ||
Enamine | EN300-680008-0.1g |
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanesulfonamide |
2138165-61-2 | 0.1g |
$1408.0 | 2023-06-03 |
8H-Imidazo[2,1-c][1,4]oxazine-3-methanesulfonamide, 5,6-dihydro- 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
8H-Imidazo[2,1-c][1,4]oxazine-3-methanesulfonamide, 5,6-dihydro-に関する追加情報
Introduction to 8H-Imidazo[2,1-c][1,4]oxazine-3-methanesulfonamide, 5,6-dihydro (CAS No. 2138165-61-2) and Its Emerging Applications in Chemical Biology
8H-Imidazo[2,1-c][1,4]oxazine-3-methanesulfonamide, 5,6-dihydro (CAS No. 2138165-61-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential therapeutic applications. This compound belongs to the imidazo[2,1-c][1,4]oxazine class, a scaffold known for its versatility in drug design. The presence of a methanesulfonamide group and a dihydro substituent further enhances its pharmacological profile, making it a promising candidate for further investigation.
The imidazo[2,1-c][1,4]oxazine core is a fused bicyclic system that combines an imidazole ring with an oxazine moiety. This structural arrangement imparts distinct electronic and steric properties, which can be exploited for the development of bioactive molecules. The 3-methanesulfonamide substituent introduces a polar, negatively charged group that can interact with biological targets such as enzymes and receptors. Additionally, the 5,6-dihydro modification suggests a reduced form of the parent compound, which may influence its metabolic stability and bioavailability.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their role as key structural motifs in numerous pharmaceuticals. The imidazo[2,1-c][1,4]oxazine scaffold has been particularly studied for its potential in modulating inflammatory pathways and infectious diseases. For instance, derivatives of this class have shown promise in inhibiting enzymes involved in bacterial virulence and immune responses. The compound under discussion (CAS No. 2138165-61-2) represents an intriguing derivative that may offer novel mechanisms of action.
One of the most compelling aspects of 8H-Imidazo[2,1-c][1,4]oxazine-3-methanesulfonamide, 5,6-dihydro is its potential as a lead compound for drug discovery. The methanesulfonamide group is a well-known pharmacophore that enhances binding affinity and selectivity towards biological targets. This feature makes it particularly valuable for designing small-molecule inhibitors with high potency. Furthermore, the dihydro substitution may improve solubility and reduce toxicity, critical factors in drug development.
Recent studies have highlighted the importance of imidazo[2,1-c][1,4]oxazine derivatives in addressing unmet medical needs. For example, researchers have explored their efficacy in treating chronic inflammatory diseases by targeting specific signaling pathways. The compound CAS No. 2138165-61-2 has been investigated for its ability to modulate cytokine production and inhibit pro-inflammatory enzymes. These findings suggest that it could be a valuable asset in developing next-generation therapeutics.
The synthesis of 8H-Imidazo[2,1-c][1,4]oxazine-3-methanesulfonamide, 5,6-dihydro involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as transition-metal catalysis and flow chemistry have been employed to optimize yield and purity. These methods ensure that the final product meets the stringent standards required for preclinical and clinical studies.
In conclusion,8H-Imidazo[2,1-c][1,4]oxazine-3-methanesulfonamide, 5,6-dihydro (CAS No. 2138165-61-2) is a structurally fascinating compound with significant potential in chemical biology and drug development. Its unique scaffold and functional groups make it an attractive candidate for further exploration. As research continues to uncover new therapeutic applications,imidazo[2, 1-c][1, 4]oxazine derivatives like this one are likely to play a crucial role in addressing complex diseases.
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